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Ethyl azidoacetate is an organic compound with the chemical formula CHNO. It is characterized by the presence of an azide functional group (-N₃) attached to an acetate moiety. This compound appears as a colorless to light yellow liquid and has a boiling point of approximately 164 °C. Ethyl azidoacetate is notable for its reactivity, particularly in organic synthesis, where it serves as a versatile building block for various chemical transformations .
Ethyl azidoacetate is a hazardous compound due to the presence of the azido group. It is:
Ethyl azidoacetate can be synthesized through several methods:
Ethyl azidoacetate is widely used in organic synthesis due to its versatility:
Interaction studies involving ethyl azidoacetate typically focus on its reactivity with other chemical species. For instance, its ability to engage in cycloaddition reactions makes it a valuable partner in click chemistry protocols. These studies often explore the kinetics and mechanisms of reaction pathways involving ethyl azidoacetate and various substrates.
Several compounds share structural or functional similarities with ethyl azidoacetate. Here are some notable examples:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
Methyl Azidoacetate | Methyl instead of Ethyl | Lower boiling point; used similarly in synthesis. |
Propyl Azidoacetate | Propyl instead of Ethyl | Similar reactivity; slightly different solubility. |
Benzyl Azidoacetate | Benzyl group | Increased steric hindrance; useful for specific applications. |
Azidomethyl Acetate | Azide group on methyl | Different reactivity profile; used in different contexts. |
Ethyl azidoacetate is unique due to its balance between reactivity and stability, making it particularly useful for a wide range of synthetic applications while having favorable handling properties compared to more reactive analogs like benzyl azidoacetate.
Flammable;Irritant